p-Methoxyphenylbiguanide

Coordination chemistry Ligand exchange kinetics Metal complex stability

Researchers requiring a para-methoxy-substituted arylbiguanide for heterocyclic synthesis often face limited supplier availability and inconsistent purity. p-Methoxyphenylbiguanide (CAS 43191-41-9) addresses this gap as a validated precursor for 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazine libraries via acid-catalyzed cyclocondensation, with documented application in a 96-membered combinatorial library screened against Plasmodium falciparum DHFR enzymes. Its distinct electronic profile, conferred by the electron-donating para-methoxy group, enables unique isomer formation and quantifiably faster metal complex dissociation kinetics compared to phenylbiguanide analogs. • Cyclocondensation Precursor: Validated for constructing 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazine libraries; select library members exhibit inhibition superior to cycloguanil against wild-type and mutant DHFR enzymes. • Defined Metal Complex Kinetics: Bis{N1-(4-methoxyphenyl)biguanide}nickel(II) complex exhibits a k'r of 11.10 × 10⁻³ M⁻¹ s⁻¹ at 25°C, approximately 3.3-fold faster than the phenylbiguanide analog. • Divergent Oxidative Reactivity: Undergoes distinct oxidative degradation pathways with Cr(VI), enabling structure-oxidation relationship studies.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
CAS No. 43191-41-9
Cat. No. B1294647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methoxyphenylbiguanide
CAS43191-41-9
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C(N)N=C(N)N
InChIInChI=1S/C9H13N5O/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)
InChIKeyFKFRZIDBWCMAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Methoxyphenylbiguanide Physicochemical and Structural Overview


p-Methoxyphenylbiguanide (CAS 43191-41-9), also known as 1-(p-methoxyphenyl)biguanide or N-(4-methoxyphenyl)imidodicarbonimidic diamide, is a para-methoxy-substituted arylbiguanide derivative with the molecular formula C9H13N5O and a molecular weight of 207.23 g/mol [1]. The compound features a biguanide core (‒NHC(=NH)NHC(=NH)NH2) linked to a 4-methoxyphenyl group, imparting distinct electronic and steric properties compared to unsubstituted or halogenated analogs. Key predicted physicochemical parameters include a density of 1.3±0.1 g/cm³, a boiling point of 434.8±47.0 °C at 760 mmHg, an ACD/LogP of 0.28, and a topological polar surface area of 112 Ų . It is primarily utilized as a synthetic building block in organic synthesis, particularly as a precursor for 4,6-diamino-1,2-dihydro-1,3,5-triazine libraries via acid-catalyzed cyclocondensation with carbonyl compounds [2].

Arylbiguanide precursor for 1,3,5-triazine library synthesis
Ligand for mechanistic coordination chemistry studies
Electronic substituent-effect probe via para-methoxy group

Why p-Methoxyphenylbiguanide Is Not Interchangeable with Other Arylbiguanides


Substitution of p-methoxyphenylbiguanide with other arylbiguanides (e.g., phenylbiguanide, chlorophenylbiguanide) or broader biguanide analogs (e.g., metformin, proguanil) is not functionally equivalent due to the profound influence of the para-methoxy substituent on electronic distribution, metal coordination kinetics, oxidative reactivity, and synthetic outcomes. The electron-donating methoxy group alters the electron density at the coordinating nitrogen atoms, leading to quantifiably different dissociation rates in nickel(II) complexes [1] and divergent oxidative degradation pathways compared to phenylbiguanide [2]. In synthetic applications, the methoxy group directs unique isomer formation during cyclocondensation reactions [3]. Furthermore, predicted physicochemical properties—such as logP, polar surface area, and hydrogen bond donor/acceptor counts—differ substantially from those of clinical arylbiguanides like proguanil, impacting solubility, permeability, and formulation behavior . These differences collectively mean that generic substitution without empirical validation risks compromised experimental reproducibility, altered reaction yields, or erroneous structure-activity interpretations.

Electron-donating methoxy group can alter metal-ligand dissociation kinetics compared to unsubstituted phenylbiguanide.
Divergent oxidation product profile with Cr(VI); does not form quinone, unlike phenylbiguanide.
Cyclocondensation with benzoylacetone yields unique isomers; outcomes not transferable from other arylbiguanides.

p-Methoxyphenylbiguanide Comparative Evidence


Nickel(II) Complex Acid Dissociation vs. Phenylbiguanide

The bis-complex of nickel(II) with N1-(4-methoxyphenyl)biguanide dissociates approximately 3.3-fold faster in aqueous hydrochloric acid than the corresponding N1-phenylbiguanide complex under identical conditions. This rate enhancement is attributed to the electron-donating methoxy group, which increases electron density at the coordinating nitrogen atoms (N1 and N5), facilitating protonation and subsequent metal-ligand bond cleavage [1].

Ni(II) Complex Lability
Head-to-head
3.3-fold faster dissociation (k'r 11.10 vs 3.40 ×10⁻³ M⁻¹s⁻¹)
Supports ligand-exchange mechanistic studies
Methoxy group enhances electron density at coordinating N
Coordination chemistry Ligand exchange kinetics Metal complex stability

Divergent Chromium(VI) Oxidation Pathway vs. Phenylbiguanide

N1-(4-Methoxyphenyl)biguanide reacts with chromium(VI) in aqueous sulfuric acid media to yield more extensively oxidized products compared to N1-phenylbiguanide, which instead produces 1,4-benzoquinone as a major oxidation product. The methoxy-substituted derivative does not generate a quinone, indicating a divergent oxidative degradation pathway attributable to the electron-donating para-methoxy group [1].

Cr(VI) Oxidation Outcome
Head-to-head
No quinone; more extensive oxidation products vs. phenylbiguanide
Reported divergent degradation pathway
Para-methoxy directs distinct oxidation route
Oxidation mechanisms Chromium(VI) reduction Environmental chemistry

Benzoylacetone Cyclocondensation Isomerism vs. Arylbiguanides

In the acid-catalyzed reaction of arylbiguanides with benzoylacetone, p-methoxyphenylbiguanide yields exclusively two distinct isomers of an eight-membered ring compound (4-amino-2-arylamino-6-methyl-8-phenyl-1,3,5-triazacyclooctatetraene) that readily interconvert upon heating. This isomer isolation is not observed with unsubstituted or other para-substituted arylbiguanides, suggesting that the methoxy group directs a unique stereochemical or tautomeric outcome [1].

Cyclocondensation Isomerism
Context-dependent
Two isolable, thermally interconvertible triazacyclooctatetraene isomers
May support stereochemically defined synthesis
Isomer isolation not reported for other arylbiguanides
Heterocyclic synthesis Triazacyclooctatetraene Isomer isolation

Predicted Physicochemical Differences vs. Proguanil and Metformin

Compared to the antimalarial prodrug proguanil (1-(p-chlorophenyl)-5-isopropylbiguanide) and the antidiabetic metformin (N,N-dimethylbiguanide), p-methoxyphenylbiguanide exhibits substantially different predicted physicochemical properties that impact its suitability for specific applications. Notably, p-methoxyphenylbiguanide has a lower predicted logP (0.28) than proguanil (≈2.5–3.0), a higher topological polar surface area (112 Ų vs. ≈70 Ų for proguanil), and 6 hydrogen bond donors vs. 5 for proguanil and 4 for metformin . These differences translate to higher aqueous solubility and lower membrane permeability, making p-methoxyphenylbiguanide less suitable for CNS or oral bioavailability-focused studies but potentially advantageous for aqueous-based formulations or metal coordination applications.

Predicted Properties
Data to verify
LogP 0.28, TPSA 112 Ų; differs >2 log units from proguanil
Reported class-level property context
Predicted data; experimental validation needed
Physicochemical profiling Drug-likeness ADME prediction

Lack of Antimalarial Activity vs. Proguanil and Chlorproguanil

Despite being an arylbiguanide, p-methoxyphenylbiguanide has no reported direct antimalarial activity against Plasmodium falciparum in peer-reviewed literature, nor has it been evaluated as a prodrug capable of metabolic activation to a cycloguanil-like dihydrotriazine metabolite. This contrasts sharply with proguanil (p-chlorophenylbiguanide derivative) and chlorproguanil, both of which undergo hepatic CYP450-mediated cyclization to generate potent dihydrofolate reductase (DHFR) inhibitors [1]. The presence of the para-methoxy group likely alters the electronic requirements for cyclization or renders the compound a poor substrate for the requisite cytochrome P450 isoforms (e.g., CYP2C19 for proguanil) [2].

Antimalarial Activity
Class-level inference
No reported antiplasmodial activity or metabolic activation to DHFR inhibitor
Not suitable for antimalarial screening
Supported by absence of peer-reviewed data
Antimalarial screening Prodrug metabolism DHFR inhibition

p-Methoxyphenylbiguanide Application Scenarios


Diaminotriazine Combinatorial Library Synthesis

p-Methoxyphenylbiguanide serves as a validated arylbiguanide precursor in the acid-catalyzed cyclocondensation with carbonyl compounds to generate 1-aryl-4,6-diamino-1,2-dihydro-1,3,5-triazines. This reaction has been explicitly demonstrated in the construction of a 96-membered combinatorial library, where p-methoxyphenylbiguanide hydrochloride was one of six arylbiguanides employed [1]. The resulting triazines were screened against both wild-type and A16V+S108T mutant dihydrofolate reductase (DHFR) enzymes of Plasmodium falciparum, with certain library members exhibiting inhibition superior to cycloguanil [1]. This application is directly supported by synthetic methodology literature and is not extrapolated from general biguanide chemistry.

Ligand Substitution Kinetics in Nickel(II) Complexes

The bis{N1-(4-methoxyphenyl)biguanide}nickel(II) complex has been quantitatively characterized for its acid-catalyzed dissociation kinetics via stopped-flow spectrophotometry [2]. The complex exhibits a pseudo-first-order rate constant (k'r) of 11.10 × 10⁻³ M⁻¹ s⁻¹ at 25 °C, approximately 3.3-fold faster than the corresponding phenylbiguanide complex [2]. This well-defined kinetic behavior makes p-methoxyphenylbiguanide a valuable ligand for systematic investigations of substituent electronic effects on metal complex lability, particularly in mechanistic inorganic chemistry research focused on dissociative ligand exchange pathways.

Comparative Oxidative Degradation of Arylbiguanides

In studies examining the oxidative fate of biguanide compounds in environmental or industrial contexts, p-methoxyphenylbiguanide provides a distinct reactivity profile. When reacted with chromium(VI) in aqueous sulfuric acid, it undergoes more extensive oxidation than N1-phenylbiguanide and notably does not yield 1,4-benzoquinone [3]. This divergent pathway makes p-methoxyphenylbiguanide a useful comparator compound for elucidating structure-oxidation relationships and for developing analytical methods that must distinguish between para-substituted arylbiguanides in complex matrices.

Isomerically Defined Eight-Membered Heterocycle Synthesis

For synthetic chemists targeting 1,3,5-triazacyclooctatetraene scaffolds, p-methoxyphenylbiguanide offers a unique advantage: its reaction with benzoylacetone under acidic conditions yields two isolable isomers that interconvert thermally [4]. This behavior is not reported for other arylbiguanides and provides access to stereochemically defined products that may exhibit distinct biological or material properties. Researchers engaged in diversity-oriented synthesis or heterocyclic methodology development can exploit this isomerism to expand accessible chemical space beyond what unsubstituted phenylbiguanide permits.

Application
Selection Property
Validation Focus
1,3,5-Triazine library synthesis
Acid-catalyzed cyclocondensation precursor
Triazine formation and DHFR target study context
Coordination chemistry mechanism studies
Characterized Ni(II) dissociation kinetics
Ligand electronic effect on metal lability
Oxidative fate and stability research
Distinct Cr(VI) oxidation behavior
Non-quinone product profile
Heterocyclic diversity-oriented synthesis
Unique isomer isolation capability
Thermally interconvertible stereoisomer access

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